Cas no 106032-53-5 ((1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol)

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol structure
106032-53-5 structure
Product Name:(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
CAS-nummer:106032-53-5
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD30188533
CID:171940
PubChem ID:440988
Update Time:2025-04-19

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Chemische en fysische eigenschappen

Naam en identificatie

    • 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
    • (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (+)-Demethylcoclaurine
    • (+)-HIGENAMINE
    • (1R)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (1S)-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • (R)-Norcoclaurine
    • (S)-(-)-higenamine
    • (S)-norcoclaurine
    • AC1L9ACA
    • C06347
    • CHEBI:27751
    • CHEMBL501778
    • norcoclaurine
    • SureCN5898913
    • (1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
    • SCHEMBL5898913
    • UNII-6016M93W29
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-, (1R)-
    • Q27103301
    • 6016M93W29
    • EN300-22053210
    • DTXSID90331552
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (1R)-
    • (R)-(+)-Higenamine
    • 106032-53-5
    • Higenamine, (+)-
    • 6,7-Dihydroxy-(1R)-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
    • 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-, (R)-
    • BDBM50242856
    • MDL: MFCD30188533
    • Inchi: 1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m1/s1
    • InChI-sleutel: WZRCQWQRFZITDX-CQSZACIVSA-N
    • LACHT: OC1C(=CC2CCN[C@H](CC3C=CC(=CC=3)O)C=2C=1)O

Berekende eigenschappen

  • Exacte massa: 271.12091
  • Monoisotopische massa: 271.121
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 317
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 72.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.317
  • Kookpunt: 522.4°Cat760mmHg
  • Vlampunt: 209.6°C
  • Brekindex: 1.666
  • PSA: 72.72
  • LogboekP: 2.56170

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-22053210-0.05g
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol
106032-53-5
0.05g
$2755.0 2023-09-16

(1R)-1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol Gerelateerde literatuur

Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
NewCan Biotech Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.